

# Technical Guide to the Physical Properties of 2-Acetylresorcinol

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## Compound of Interest

Compound Name: 2',6'-Dihydroxyacetophenone

Cat. No.: B134842

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## Introduction

2-Acetylresorcinol, also known as **2',6'-Dihydroxyacetophenone**, is an aromatic ketone that holds significant interest in various scientific domains, including medicinal chemistry and materials science.<sup>[1][2][3]</sup> Its chemical structure, featuring a resorcinol moiety with an acetyl group, provides a scaffold for the synthesis of more complex molecules and imparts specific physicochemical characteristics that are crucial for its application. This guide provides an in-depth overview of the core physical properties of 2-Acetylresorcinol, complete with experimental protocols for their determination, to support research and development activities.

## Chemical and Physical Properties

The fundamental physical and chemical properties of 2-Acetylresorcinol are summarized in the tables below. This data is essential for its handling, characterization, and application in experimental settings.

Table 1: General and Physical Properties of 2-Acetylresorcinol

Property	Value	Source(s)
IUPAC Name	1-(2,6-dihydroxyphenyl)ethanone	[1]
Synonyms	2',6'-Dihydroxyacetophenone, gamma-Resacetophenone	[1]
CAS Number	699-83-2	
Molecular Formula	C <sub>8</sub> H <sub>8</sub> O <sub>3</sub>	
Molecular Weight	152.15 g/mol	
Appearance	Solid	
Melting Point	155 - 156 °C	

Table 2: Spectroscopic Data for 2-Acetylresorcinol

Spectroscopic Technique	Data	Source(s)
<sup>1</sup> H NMR (400 MHz, DMSO-d <sub>6</sub> )	δ (ppm): 11.8 (s, 1H), 7.26 (t, J=8.2 Hz, 1H), 6.39 (d, J=8.2 Hz, 2H), 2.65 (s, 3H)	
<sup>1</sup> H NMR (90 MHz, CDCl <sub>3</sub> )	δ (ppm): 9.63 (s, 2H), 7.24 (t, 1H), 6.41 (d, 1H), 2.75 (s, 3H)	
Infrared (IR)	Major peaks observable in the gas-phase spectrum include a broad O-H stretch (~3400-3600 cm <sup>-1</sup> ), aromatic C-H stretches (~3000-3100 cm <sup>-1</sup> ), and a strong C=O stretch (~1650-1700 cm <sup>-1</sup> ).	
UV-Visible	Spectrum available for reference.	

## Experimental Protocols

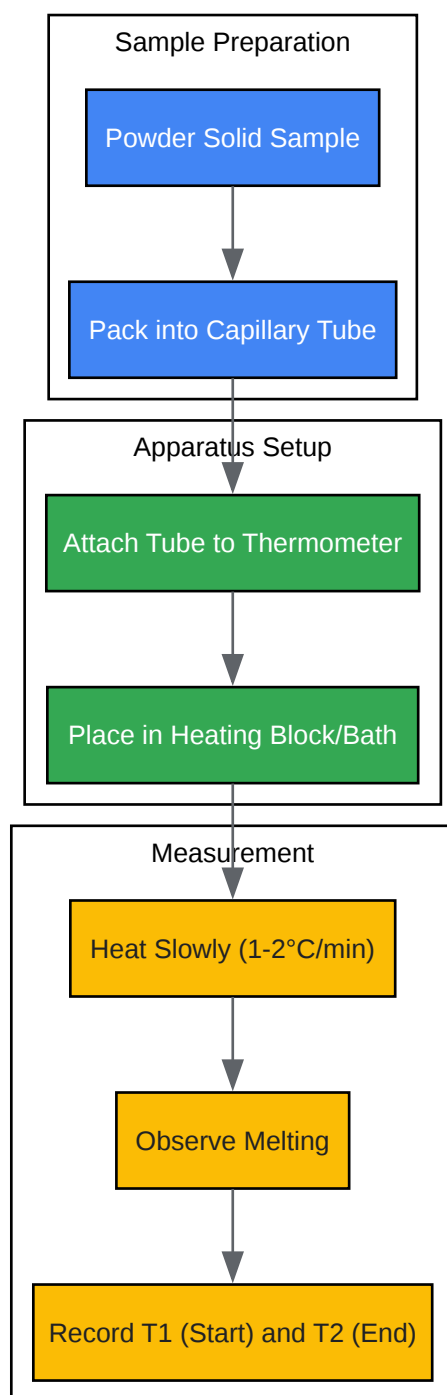
Detailed methodologies for determining the key physical properties of 2-Acetylresorcinol are provided below. These protocols are standard for the characterization of solid organic compounds.

### Melting Point Determination

The melting point of a solid is a critical indicator of its purity. The procedure involves heating a small sample in a capillary tube and observing the temperature range over which it melts.

Methodology:

- **Sample Preparation:** A small amount of finely powdered 2-Acetylresorcinol is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.
- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil) or a calibrated melting point apparatus.
- **Heating:** The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.
- **Reporting:** The melting point is reported as the range T1 - T2. For a pure compound, this range is typically narrow.



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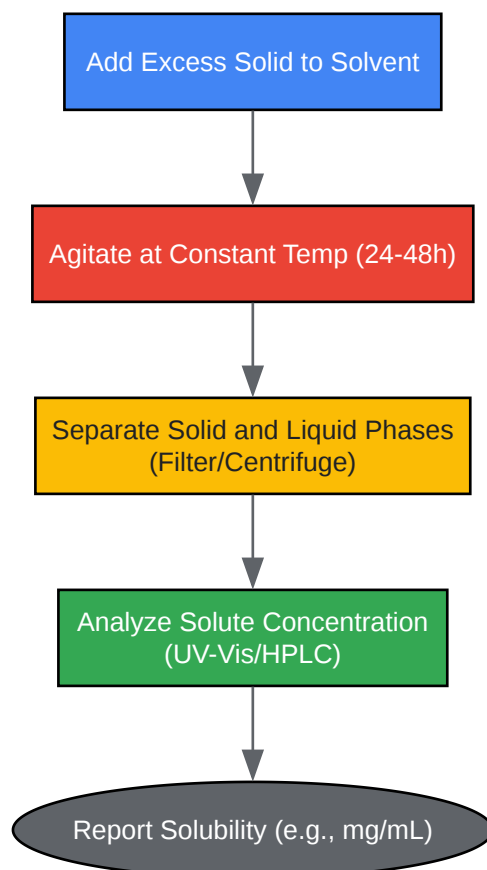
*Workflow for Melting Point Determination.*

## Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

## Methodology:

- Preparation: An excess amount of 2-Acetylresorcinol is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.
- Equilibration: The flask is agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Separation: The suspension is allowed to stand, and the undissolved solid is separated from the solution by filtration or centrifugation.
- Analysis: The concentration of 2-Acetylresorcinol in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
- Calculation: The solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., mg/mL).



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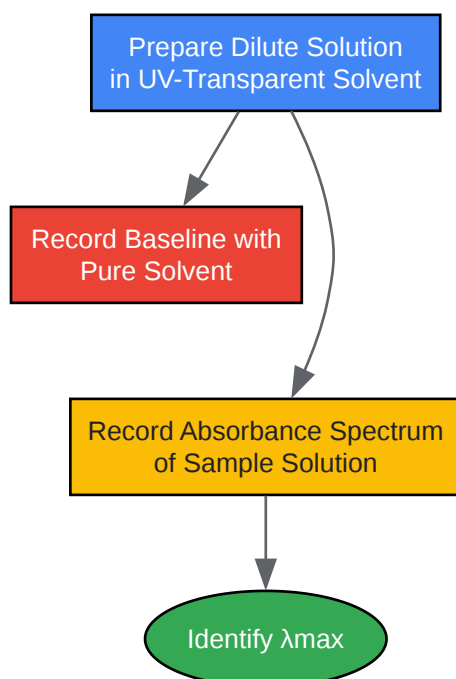
*Workflow for Solubility Determination.*

## UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule.

### Methodology:

- **Solution Preparation:** A dilute solution of 2-Acetylresorcinol is prepared in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.
- **Blank Measurement:** A cuvette is filled with the pure solvent to record a baseline spectrum.
- **Sample Measurement:** The cuvette is rinsed and filled with the sample solution, and the absorbance spectrum is recorded over the appropriate wavelength range (typically 200-400 nm for aromatic compounds).
- **Data Analysis:** The wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ) are identified from the spectrum.



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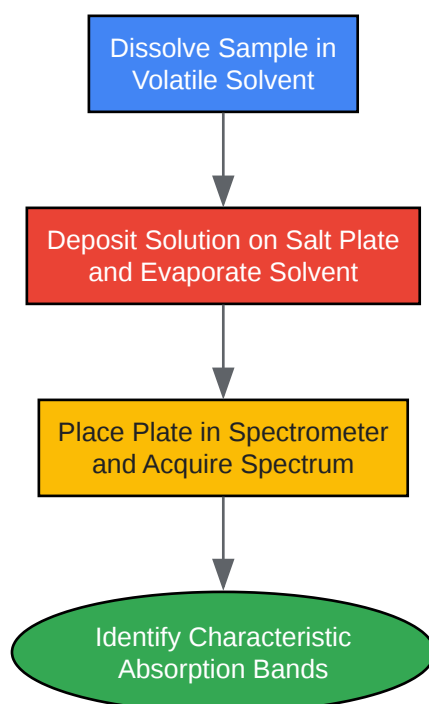
*Workflow for UV-Visible Spectroscopy.*

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology (Thin Solid Film):

- **Sample Preparation:** A small amount of 2-Acetylresorcinol (a few milligrams) is dissolved in a few drops of a volatile solvent (e.g., acetone or methylene chloride).
- **Film Deposition:** A drop of this solution is placed onto an IR-transparent salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the solid sample on the plate.
- **Spectrum Acquisition:** The salt plate is placed in the sample holder of the FT-IR spectrometer, and the IR spectrum is recorded.
- **Data Analysis:** The characteristic absorption bands (in  $\text{cm}^{-1}$ ) corresponding to the functional groups in the molecule are identified.



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*Workflow for FT-IR Spectroscopy.*

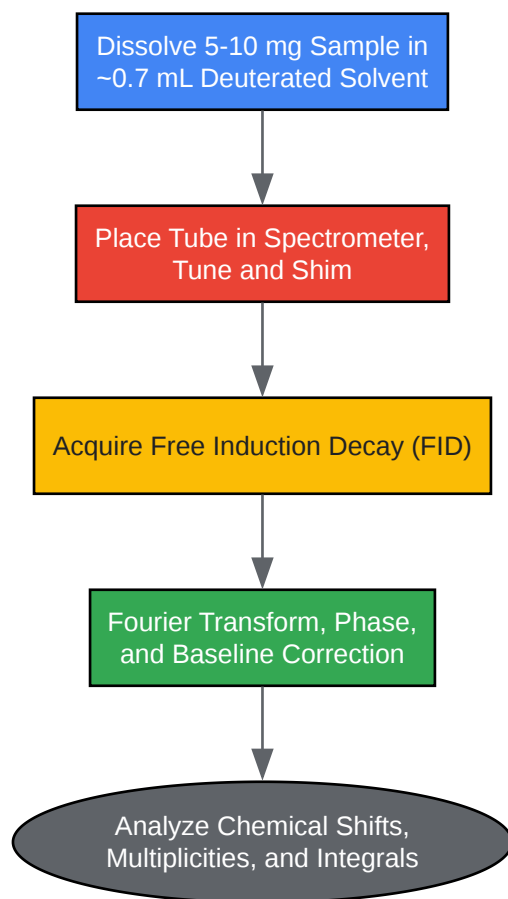
## Nuclear Magnetic Resonance ( $^1\text{H}$ NMR) Spectroscopy

$^1\text{H}$  NMR spectroscopy provides detailed information about the structure of a molecule by mapping the chemical environments of its hydrogen atoms.

Methodology:

- **Sample Preparation:** Approximately 5-10 mg of 2-Acetylresorcinol is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO- $\text{d}_6$  or  $\text{CDCl}_3$ ) in an NMR tube.
- **Spectrometer Setup:** The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is "shimmed" to achieve homogeneity.
- **Data Acquisition:** The  $^1\text{H}$  NMR spectrum is acquired.
- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed. The spectrum is then phased, and the baseline is corrected.
- **Analysis:** The chemical shifts ( $\delta$ ), multiplicities (e.g., singlet, doublet), and integration values of the signals are determined and assigned to the respective protons in the molecule.





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*Workflow for  $^1\text{H}$  NMR Spectroscopy.*

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## References

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- To cite this document: BenchChem. [Technical Guide to the Physical Properties of 2-Acetylresorcinol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b134842#physical-properties-of-2-acetylresorcinol\]](https://www.benchchem.com/product/b134842#physical-properties-of-2-acetylresorcinol)

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